molecular formula C12H19N3O5 B2599755 Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 1824256-57-6

Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2599755
CAS No.: 1824256-57-6
M. Wt: 285.3
InChI Key: MNROPEXVHQTZTE-UHFFFAOYSA-N
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Description

Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amine group. The compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry and materials science. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other nitrogen-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters would be essential for scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in ethyl acetate.

    Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Deprotection: The primary amine is released upon removal of the Boc group.

    Substitution: Various substituted oxadiazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate depends on its application:

    In Medicinal Chemistry: The compound can act as a prodrug, where the Boc group is removed in vivo to release the active amine, which then interacts with biological targets such as enzymes or receptors.

    In Materials Science: The electronic properties of the oxadiazole ring contribute to the conductivity and stability of the materials in which it is incorporated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and stability, making it valuable in both medicinal and materials chemistry.

Properties

IUPAC Name

ethyl 5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-oxadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O5/c1-6-18-10(16)9-15-14-8(19-9)7(2)13-11(17)20-12(3,4)5/h7H,6H2,1-5H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNROPEXVHQTZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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